molecular formula C13H15F3 B13788495 1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene CAS No. 74672-14-3

1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene

Cat. No.: B13788495
CAS No.: 74672-14-3
M. Wt: 228.25 g/mol
InChI Key: LCDFIJCBLKTDIJ-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H15F3 It is a derivative of benzene, featuring a trifluoromethyl group and a dimethylbutenyl side chain

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation reaction with 1,3-dimethyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3).

    Purification: The final product is purified through techniques like column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond in the butenyl side chain to a single bond, forming a saturated derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

1-(1,3-Dimethyl-3-butenyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-(1,3-Dimethyl-3-butenyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)benzene: Lacks the dimethylbutenyl side chain, affecting its overall molecular structure and applications.

    1-(1,3-Dimethyl-3-butenyl)-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased stability and lipophilicity, distinguishing it from its analogs.

Properties

CAS No.

74672-14-3

Molecular Formula

C13H15F3

Molecular Weight

228.25 g/mol

IUPAC Name

1-(4-methylpent-4-en-2-yl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C13H15F3/c1-9(2)8-10(3)11-4-6-12(7-5-11)13(14,15)16/h4-7,10H,1,8H2,2-3H3

InChI Key

LCDFIJCBLKTDIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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